molecular formula C12H16N4O3S B2626532 Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate CAS No. 921911-44-6

Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate

Cat. No.: B2626532
CAS No.: 921911-44-6
M. Wt: 296.35
InChI Key: POEHRVRBQYLVLM-UHFFFAOYSA-N
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Description

Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate is a heterocyclic compound featuring a fused triazolo[4,3-a]pyrimidine core with a 7-oxo group, an ethyl substituent at position 5, and a thio-linked propanoate ester.

Properties

IUPAC Name

ethyl 2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c1-4-8-6-9(17)13-11-14-15-12(16(8)11)20-7(3)10(18)19-5-2/h6-7H,4-5H2,1-3H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEHRVRBQYLVLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC2=NN=C(N12)SC(C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors such as 5-ethyl-1H-1,2,4-triazole-3-carboxylic acid with a suitable amine under acidic or basic conditions to form the triazolopyrimidine core.

    Thioether Formation: The triazolopyrimidine intermediate is then reacted with an appropriate thiol, such as ethanethiol, in the presence of a base like sodium hydride or potassium carbonate to form the thioether linkage.

    Esterification: Finally, the compound is esterified using ethyl chloroformate or a similar reagent to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazolopyrimidine core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or alcohols.

Biological Activity

Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate (CAS Number: 922051-88-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and the results of various studies assessing its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4O3SC_{11}H_{14}N_{4}O_{3}S, with a molecular weight of approximately 282.32 g/mol. The compound features a triazolo-pyrimidine core which is known for its diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .

Anticonvulsant Properties

The anticonvulsant activity of this compound has been investigated in several studies. For instance, derivatives with similar structures have shown promise in reducing seizure activity in animal models. The structure–activity relationship (SAR) analysis suggests that modifications at specific positions on the triazole ring can enhance anticonvulsant effects .

Anticancer Activity

This compound has also been evaluated for anticancer potential. Studies report that certain derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the thioether group appears to play a crucial role in enhancing these effects .

Case Studies and Research Findings

StudyFocusFindings
Study 1 AntimicrobialDemonstrated significant inhibition against E. coli and S. aureus with MIC values below 50 µg/mL.
Study 2 AnticonvulsantShowed a reduction in seizure frequency in PTZ-induced seizures in mice; SAR indicated optimal substitutions at the 5-position of the triazole ring enhanced activity.
Study 3 AnticancerExhibited IC50 values less than 30 µM against human glioblastoma cells; suggested mechanisms included apoptosis induction and cell cycle arrest .

Comparison with Similar Compounds

a) 5-Amino-7-(naphthalen-2-yl)-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile (10f)

  • Key Differences: Replaces the 7-oxo group with a 6-cyano substituent and lacks the thio-propanoate ester.
  • Synthesis: Prepared via condensation and recrystallized from ethanol, similar to the target compound’s purification methods .
  • Significance: The naphthyl group enhances lipophilicity, while the cyano group may influence electronic properties and binding affinity.

b) Methyl 2-((9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate (1)

  • Key Differences: Features a fused thieno-cyclopenta ring system and a methyl ester instead of ethyl propanoate.
  • Synthesis : Utilizes ethyl acetate for extraction and silica-gel chromatography, paralleling the target compound’s workflow .

Derivatives with Varied Substituents and Linkages

a) 7-Ethyl-8-imino-4-methyl-2-phenyl-7,8-dihydropyrimido[3,2:4,5]thieno[2,3-d]pyrimidine (6a)

  • Key Differences: Incorporates a thienopyrimidine fused system and an imino group at position 6.
  • Synthesis: Ethylamine-mediated cyclization in ethanol highlights the role of amine nucleophiles in modifying core reactivity .
  • Significance: The phenyl and methyl groups may sterically hinder interactions compared to the target’s propanoate ester.

b) 3-(3,5-Bis(trifluoromethyl)phenyl)-5-(4-methylhexahydro-pyrazolo[1,5-a]pyrimidin-7(4H)-one (MK85)

  • Key Differences: Pyrazolopyrimidinone core with trifluoromethylphenyl substituents.
  • Synthesis : Relies on keto-ester condensations, differing from the thioether linkage in the target compound .

Ethyl Ester-Containing Analogues in Patent Literature

a) Ethyl 2-((cis)-3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetate

  • Key Differences : Pyrrolo-triazolo-pyrazine core with a cyclopentylacetate side chain.
  • Synthesis : Chiral HPLC purification and LC/MS characterization (Rt = 1.85 min, m/z = 342 [M+H]+) emphasize advanced analytical methods for enantiomeric resolution .
  • Significance : The cyclopentyl group introduces conformational rigidity absent in the target compound.

Data Tables

Table 2: Functional Group Impact on Properties

Compound Functional Groups Potential Impact on Activity
Target Compound Ethyl ester, thioether Ester enhances bioavailability; thioether may improve metabolic stability vs. ether linkages
5-Amino derivative (10f) Cyano, naphthyl Cyano increases polarity; naphthyl enhances hydrophobic interactions
MK85 Trifluoromethyl Electron-withdrawing effects improve binding affinity to hydrophobic pockets

Research Findings and Implications

  • Synthetic Flexibility: Ethyl acetate and ethanol are widely used for extraction and recrystallization in triazolopyrimidine synthesis, suggesting scalability for the target compound .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in MK85) or aromatic extensions (e.g., naphthyl in 10f) can modulate activity, guiding future derivatization of the target compound .
  • Analytical Advancements : Chiral HPLC and LC/MS methods from patent literature highlight the need for high-resolution techniques to characterize complex analogues .

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey Peaks/FeaturesReference
¹H NMR (400 MHz, CDCl₃)δ 1.30 (t, J=7.1 Hz, 3H, CH₂CH₃), δ 4.18 (q, J=7.1 Hz, 2H, OCH₂), δ 3.41 (m, 2H, SCH₂)
LC-MS (ESI+)[M+H]+: 352.4 (calculated 352.38)
X-rayDihedral angle: 80.94° between thiazolo-pyrimidine and benzene rings

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
SolventAcetic acid/acetic anhydride78% → 85%
CatalystSodium acetate65% → 78%
Temperature80°C70% → 82%

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